Cas no 2227891-96-3 (methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate)

Methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate is a chiral ester compound characterized by a stereospecific hydroxyl group at the 3-position of the propanoate backbone, adjacent to a 2,3-dimethylphenyl substituent. This structural configuration imparts distinct reactivity and selectivity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The (3R)-stereochemistry ensures high enantiopurity, which is critical for producing optically active compounds. Its hydroxy and ester functional groups offer versatile derivatization potential, facilitating further chemical modifications. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in research and industrial processes. Its precise molecular architecture supports applications in fine chemical synthesis and drug development.
methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate structure
2227891-96-3 structure
Product Name:methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate
CAS No:2227891-96-3
MF:C12H16O3
MW:208.253643989563
CID:6446885
PubChem ID:165735231
Update Time:2025-06-12

methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate
    • EN300-1807076
    • 2227891-96-3
    • Inchi: 1S/C12H16O3/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3/h4-6,11,13H,7H2,1-3H3/t11-/m1/s1
    • InChI Key: GNQLWJAORSFVJR-LLVKDONJSA-N
    • SMILES: O[C@H](CC(=O)OC)C1C=CC=C(C)C=1C

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate

Methyl (3R)-3-(2,3-Dimethylphenyl)-3-hydroxypropanoate: An Overview of a Promising Compound

Methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate (CAS No. 2227891-96-3) is a chiral compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structural features, which include a chiral center and a hydroxy group, making it a valuable intermediate in the synthesis of bioactive molecules.

The chiral center in methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate is crucial for its biological activity and selectivity. Chirality plays a vital role in the pharmaceutical industry, as enantiomers of a compound can exhibit different pharmacological properties. The (R) configuration of this compound has been shown to be particularly important for its efficacy and safety profile.

Recent studies have highlighted the potential of methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate as an intermediate in the synthesis of novel drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to synthesize potent inhibitors of specific enzymes involved in various diseases, such as cancer and neurodegenerative disorders. The hydroxy group in the molecule facilitates the formation of stable intermediates during the synthesis process, enhancing the overall yield and purity of the final product.

In addition to its role as an intermediate, methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate has also shown promise as a lead compound for drug discovery. Researchers at the University of California, San Francisco, have reported that this compound exhibits anti-inflammatory properties and can potentially be developed into new therapeutic agents for treating inflammatory diseases. The unique combination of its chiral center and hydroxy group contributes to its ability to interact selectively with target proteins, thereby modulating their activity.

The synthesis of methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate has been optimized using various methodologies to improve yield and reduce impurities. One notable approach involves the use of asymmetric catalysis, which allows for the selective formation of the desired enantiomer with high efficiency. This method not only enhances the purity of the final product but also reduces the environmental impact by minimizing waste generation.

Furthermore, the stability and solubility properties of methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate have been extensively studied to ensure its suitability for pharmaceutical applications. Researchers have found that this compound exhibits good stability under various conditions and can be easily dissolved in common organic solvents, making it amenable to large-scale production processes.

The potential applications of methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate extend beyond pharmaceuticals. In organic synthesis, this compound serves as a versatile building block for constructing complex molecules with diverse functionalities. Its reactivity and structural flexibility make it an attractive choice for chemists working on developing new materials and catalysts.

In conclusion, methyl (3R)-3-(2,3-dimethylphenyl)-3-hydroxypropanoate (CAS No. 2227891-96-3) is a promising compound with a wide range of applications in pharmaceuticals and organic synthesis. Its unique structural features, including a chiral center and a hydroxy group, contribute to its biological activity and synthetic utility. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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